molecular formula C10H18O2 B13634448 3-(Cyclopentyloxy)-2,2-dimethylpropanal

3-(Cyclopentyloxy)-2,2-dimethylpropanal

Cat. No.: B13634448
M. Wt: 170.25 g/mol
InChI Key: UHUNHBHNRSNMIQ-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-2,2-dimethylpropanal ( 38216-91-0) is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . Its structure features a propanal chain that is 2,2-dimethyl substituted and ether-linked to a cyclopentyloxy group . As a specialty aldehyde, this compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Aldehydes of this class are typically utilized in the development of fragrances, complex molecular frameworks, and other fine chemicals, although specific applications for this compound are proprietary and subject to ongoing research. This product is intended for use in controlled laboratory settings by qualified researchers only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-cyclopentyloxy-2,2-dimethylpropanal

InChI

InChI=1S/C10H18O2/c1-10(2,7-11)8-12-9-5-3-4-6-9/h7,9H,3-6,8H2,1-2H3

InChI Key

UHUNHBHNRSNMIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1CCCC1)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Cyclopentyloxy 2,2 Dimethylpropanal

Strategic Approaches to Carbon-Oxygen Bond Formation: The Cyclopentyloxy Moiety

The introduction of the cyclopentyloxy group onto the 2,2-dimethylpropanal framework is a critical step in the synthesis of the target molecule. This transformation hinges on the formation of a robust ether linkage.

The Williamson ether synthesis stands as a fundamental and versatile method for the formation of the C-O-C bond characteristic of ethers. masterorganicchemistry.comwikipedia.org This reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing 3-(Cyclopentyloxy)-2,2-dimethylpropanal (B6152050), two primary retrosynthetic disconnections can be envisioned.

Route A would involve the reaction of a cyclopentyl halide or sulfonate with the alkoxide of 3-hydroxy-2,2-dimethylpropanal (B31169) (hydroxypivaldehyde). Conversely, Route B would utilize the alkoxide of cyclopentanol (B49286) to displace a leaving group from a 3-halo-2,2-dimethylpropanal derivative. The choice between these routes is often dictated by the steric hindrance and the potential for side reactions, such as elimination. Given that the carbon bearing the leaving group in the propanal derivative is primary, an SN2 reaction is generally favored. wikipedia.org

The alkoxide is typically generated in situ by treating the corresponding alcohol with a strong base, such as sodium hydride (NaH) or potassium hydride (KH). masterorganicchemistry.com The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being commonly employed to facilitate the SN2 mechanism.

A key precursor for these etherification strategies is 3-hydroxy-2,2-dimethylpropanal, also known as hydroxypivaldehyde. This intermediate is industrially synthesized through the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde. mdpi.comwikipedia.orggoogle.com

Table 1: Comparison of Williamson Ether Synthesis Routes

Route Nucleophile Electrophile Potential Advantages Potential Challenges
A Alkoxide of 3-hydroxy-2,2-dimethylpropanal Cyclopentyl halide/sulfonate Readily available starting materials Potential for self-condensation of the aldehyde

| B | Cyclopentoxide | 3-Halo-2,2-dimethylpropanal | Primary halide favors SN2 | Preparation of the halogenated aldehyde required |

Modern synthetic chemistry has seen the emergence of catalytic methods for ether bond formation, which can offer milder reaction conditions and improved functional group tolerance compared to classical methods. Photoredox catalysis, for instance, has been employed to generate alkoxy radicals from alcohols, which can then participate in C-O bond formation. nih.govresearchgate.net This approach could potentially be adapted for the synthesis of this compound by coupling a suitable precursor with cyclopentanol under photocatalytic conditions.

Another catalytic strategy involves the use of transition metals. While often applied to the synthesis of aryl ethers, certain copper- or palladium-based catalytic systems can facilitate the coupling of alcohols with alkyl halides. These methods may provide an alternative to the strongly basic conditions of the traditional Williamson ether synthesis, which could be beneficial for sensitive substrates.

Alkoxymercuriation-demercuriation is another method for the synthesis of ethers, particularly for more substituted systems. youtube.com This two-step process involves the addition of an alcohol across a double bond, mediated by a mercury salt, followed by reductive removal of the mercury. While not directly applicable to the primary alcohol precursor of the target molecule, it represents a valuable tool for the synthesis of more complex alkoxy-substituted compounds.

Methodologies for Aldehyde Functional Group Elaboration and Control

The aldehyde functional group is a versatile handle for further chemical transformations, but its reactivity also necessitates careful control during synthesis.

A common and direct method for the synthesis of aldehydes is the oxidation of primary alcohols. Therefore, a logical precursor to this compound is the corresponding alcohol, 3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol. This alcohol can be synthesized via the etherification strategies discussed in section 2.1, starting from 2,2-dimethyl-1,3-propanediol (neopentyl glycol).

Neopentyl glycol is a readily available industrial chemical, produced by the hydrogenation of hydroxypivaldehyde. mdpi.comwikipedia.orggoogleapis.comgoogle.com Selective etherification of one of the primary hydroxyl groups of neopentyl glycol, followed by oxidation of the remaining hydroxyl group, would yield the target aldehyde.

A variety of oxidizing agents can be employed for the conversion of primary alcohols to aldehydes. Mild oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid. ncert.nic.in Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride). Dess-Martin periodinane is another effective reagent for this purpose, known for its mild reaction conditions.

Table 2: Selected Oxidation Reagents for Primary Alcohols

Reagent Conditions Advantages Disadvantages
PCC CH2Cl2, room temp. Good yields for simple alcohols Chromium-based, toxic
Swern Oxidation (COCl)2, DMSO, Et3N, low temp. Mild, high yields Requires low temperatures, odorous byproducts

| Dess-Martin Periodinane | CH2Cl2, room temp. | Mild, neutral conditions, broad applicability | Can be explosive under certain conditions |

While oxidation of the corresponding alcohol is a primary route, other methods can also be considered for the introduction of the aldehyde functionality. Formylation reactions, which introduce a -CHO group, could be applied to a suitable organometallic precursor derived from a 2,2-dimethylpropyl cyclopentyl ether scaffold. However, the multi-step nature of preparing such a precursor makes this a less direct approach compared to alcohol oxidation.

Another related strategy involves the reduction of a carboxylic acid derivative, such as an ester or an acid chloride, to the aldehyde. For instance, the ester of 3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid could be reduced using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures to afford the target aldehyde.

Stereoselective Synthesis of Analogous Chiral Derivatives

The synthesis of chiral analogues of this compound, where stereocenters are introduced, for example, in the cyclopentyl ring or at the propanal backbone, requires the application of asymmetric synthesis techniques. While the parent molecule is achiral, methodologies for creating chiral derivatives are of significant interest in fields such as medicinal chemistry.

One approach to synthesizing chiral analogues is through the use of chiral starting materials. For example, an enantiomerically pure substituted cyclopentanol could be used in the etherification step to introduce a chiral cyclopentyloxy moiety.

Alternatively, asymmetric reactions can be employed to create stereocenters during the synthesis. For instance, the catalytic asymmetric reduction of a prochiral ketone precursor could yield a chiral alcohol, which can then be elaborated into the target structure. mdpi.com Biocatalytic methods, using enzymes such as ketoreductases, are also powerful tools for the enantioselective reduction of ketones. mdpi.com

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the racemization of a starting material with a kinetic resolution, allowing for the theoretical conversion of a racemate into a single enantiomer of the product in 100% yield. mdpi.com This could be applied to a racemic chiral alcohol precursor in the synthetic sequence.

For the construction of chiral centers on the acyclic portion of the molecule, organocatalytic methods have proven to be highly effective. organic-chemistry.org For example, an asymmetric Michael addition to an α,β-unsaturated aldehyde could be used to introduce a chiral substituent at the α- or β-position of the propanal skeleton. Furthermore, biocatalytic approaches using engineered enzymes have shown promise in the stereoselective synthesis of complex molecules, such as chiral cyclopropanols, which could serve as building blocks for more complex chiral analogues. nih.govresearchgate.net

Asymmetric Approaches to Introduce Stereocenters in Related Structures

While this compound itself is achiral, the introduction of stereocenters into related structures is a significant area of research, particularly for the synthesis of complex molecules and chiral building blocks. Asymmetric aldol reactions represent a powerful tool for the stereocontrolled formation of carbon-carbon bonds and the creation of new chiral centers. organic-chemistry.orgnih.gov

The challenge in applying these methods to substrates like 2,2-dimethylpropanal derivatives lies in the steric hindrance around the carbonyl group. However, developments in catalysis have enabled the asymmetric α-functionalization of such α-branched aldehydes. nih.govnih.gov These methods often employ highly active catalysts to overcome the reduced reactivity of the sterically crowded enolates or enamines. nih.govnih.gov

One conceptual approach to a chiral analog of this compound could involve an asymmetric aldol reaction between an enolate derived from a chiral ketone and a suitable electrophile, followed by subsequent transformations. The development of prolinol ether–transition metal–Brønsted acid cooperative catalysis has shown remarkable success in the asymmetric aldol reaction of aldehydes with ynals, affording propargylic alcohols with high diastereo- and enantioselectivity. rsc.org This highlights the potential for creating complex stereochemical arrays even in challenging systems.

Table 1: Comparison of Asymmetric Aldol Methodologies

MethodologyCatalyst TypeKey FeaturesPotential Applicability
Proline-catalyzed aldol reactionOrganocatalystDirect reaction of two different carbonyl compounds.Synthesis of β-hydroxy carbonyl compounds.
Evans Asymmetric Aldol ReactionChiral AuxiliaryHigh diastereoselectivity controlled by the oxazolidinone auxiliary.Creation of contiguous stereocenters. wikipedia.org
Metal-catalyzed aldol reactionsLewis Acid (e.g., Boron, Titanium)Predictable stereochemical outcomes based on enolate geometry.High levels of stereocontrol.

Chiral Auxiliary and Organocatalytic Methods

Chiral auxiliaries are powerful tools for inducing stereoselectivity in synthetic transformations. wikipedia.orgsigmaaldrich.com These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. wikipedia.orgsigmaaldrich.com For the synthesis of chiral aldehydes, chiral auxiliaries can be employed in alkylation or aldol reactions. wikipedia.orgblogspot.com For instance, the Evans oxazolidinone auxiliaries are widely used to control the stereochemistry of aldol reactions, leading to the formation of syn- or anti-products with high diastereoselectivity. blogspot.comharvard.edu A hypothetical asymmetric synthesis of a chiral derivative of this compound could involve the attachment of a chiral auxiliary to a propionate (B1217596) derivative, followed by a diastereoselective aldol reaction and subsequent modification to yield the desired aldehyde.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a key technology in asymmetric synthesis. nih.gov For aldehyde functionalization, aminocatalysis, which proceeds via enamine intermediates, is particularly relevant. nih.gov Chiral amines can catalyze the enantioselective α-functionalization of aldehydes, including sterically hindered ones. nih.gov The development of bifunctional catalysts that can activate both the nucleophile and the electrophile has further expanded the scope of organocatalytic reactions.

A potential organocatalytic approach to a chiral precursor of this compound could involve the asymmetric Michael addition of an organocatalytically generated enamine from a 2,2-dimethyl-substituted aldehyde to an appropriate acceptor.

Green Chemistry Principles in the Synthesis of this compound

The fragrance industry is increasingly adopting green chemistry principles to minimize its environmental impact. askfilo.comaskfilo.commatec-conferences.org This includes the use of renewable feedstocks, safer solvents, and more energy-efficient processes. askfilo.comaskfilo.commatec-conferences.org The synthesis of this compound can be designed to align with these principles.

Solvent-Free and Aqueous Medium Reactions

A key step in the synthesis of this compound is the formation of the ether linkage, commonly achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com Traditionally, this reaction is carried out in organic solvents. However, solvent-free approaches have been developed, offering significant environmental benefits by reducing solvent waste. researchgate.net The reaction can be performed by heating a mixture of the alcohol, alkyl halide, and a solid base, such as potassium carbonate, without any solvent. researchgate.net

The use of water as a solvent is another cornerstone of green chemistry. While the Williamson ether synthesis is typically not performed in water due to the poor solubility of the reactants and the potential for hydrolysis of the alkyl halide, alternative etherification strategies or the use of phase-transfer catalysts could enable aqueous synthesis.

Microwave and Ultrasonic Assisted Synthesis

Microwave and ultrasonic irradiation are energy-efficient techniques that can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. koreascience.krsemanticscholar.orgrsc.orgresearchgate.net

Microwave-assisted Williamson ether synthesis has been shown to be particularly effective, even for sterically hindered alcohols. koreascience.kr The rapid heating provided by microwaves can overcome the activation energy barrier for the reaction, leading to a significant rate enhancement. koreascience.krsacredheart.edu This can also reduce the formation of side products that may occur with prolonged heating. wikipedia.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Williamson Ether Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction TimeHoursMinutes wikipedia.orgsacredheart.edu
YieldOften moderateGenerally higher wikipedia.org
Energy ConsumptionHighLow
Side ReactionsMore prevalentReduced wikipedia.org

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to create localized high temperatures and pressures, which can enhance reaction rates and improve mass transfer. orientjchem.org The combined use of microwave and ultrasound irradiation has been reported to be a highly efficient method for Williamson ether synthesis in the absence of phase-transfer catalysts. semanticscholar.orgrsc.orgresearchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. The Williamson ether synthesis, while widely used, has a moderate atom economy due to the formation of a salt byproduct. For the synthesis of this compound from 3-hydroxy-2,2-dimethylpropanal and a cyclopentyl halide, the atom economy would be impacted by the mass of the leaving group on the cyclopentyl moiety and the counter-ion of the base used.

Catalytic Processes: Using catalytic amounts of reagents instead of stoichiometric amounts significantly reduces waste.

Solvent Recycling: When solvents are necessary, choosing environmentally benign options and implementing recycling protocols can minimize their environmental impact.

Byproduct Valorization: In the context of the fragrance industry, byproducts from one process can sometimes be used as starting materials for another, aligning with the principles of a circular economy. thglabs.com The industrial synthesis of fragrances is moving towards more sustainable practices to reduce the significant environmental burden associated with traditional chemical manufacturing. matec-conferences.orgosaka-u.ac.jp

Reaction Chemistry and Mechanistic Investigations of 3 Cyclopentyloxy 2,2 Dimethylpropanal

Reactivity Profiling of the Aldehyde Functionality

The aldehyde group in 3-(Cyclopentyloxy)-2,2-dimethylpropanal (B6152050) is the primary center of reactivity. However, the presence of a bulky neopentyl-like framework, with two methyl groups on the alpha-carbon, introduces significant steric hindrance. This structural feature is expected to modulate the accessibility of the carbonyl carbon to nucleophiles and influence the rates and outcomes of various reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is the characteristic reaction of aldehydes. The electrophilic carbonyl carbon is susceptible to attack by a variety of nucleophiles. The general mechanism involves the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol.

Due to the steric hindrance around the carbonyl group in this compound, the rate of nucleophilic addition is anticipated to be slower compared to less hindered aldehydes.

Table 1: Expected Nucleophilic Addition Reactions of this compound

Nucleophile Reagent Example Expected Product Mechanistic Notes
Hydride Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) 3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol Standard reduction of an aldehyde.
Organometallics Grignard reagents (R-MgBr), Organolithium reagents (R-Li) Secondary alcohol The reaction is likely to be sensitive to the steric bulk of the organometallic reagent.
Cyanide Hydrogen cyanide (HCN) with a catalytic amount of base Cyanohydrin A classic nucleophilic addition.
Ylides Wittig reagents (Ph₃P=CHR) Alkene The Wittig reaction is known to be effective even with some sterically hindered carbonyls.

Condensation and Cycloaddition Reactions

Condensation reactions involving the aldehyde functionality are also influenced by the steric environment and the absence of α-hydrogens.

Aldol-Type Condensations: Since this compound lacks α-hydrogens, it cannot self-condense via an aldol (B89426) reaction. However, it can act as an electrophilic partner in a crossed aldol condensation with an enolizable aldehyde or ketone.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. This compound is expected to undergo this reaction to form a C=C double bond.

Mannich Reaction: In this three-component reaction, this compound can react with a primary or secondary amine and another carbonyl compound containing at least one α-hydrogen to form a Mannich base.

Cycloaddition reactions can occur if the aldehyde is first converted into a suitable diene or dienophile. For instance, a Knoevenagel condensation product could potentially participate in a Diels-Alder reaction. 1,3-dipolar cycloadditions are also a possibility, for example, with nitrones to form isoxazolidine (B1194047) rings.

Pericyclic Reactions

While the aldehyde itself does not directly participate in most common pericyclic reactions, it can be a precursor to substrates that do. For example, the formation of an enol ether derivative of this compound would open the possibility for sigmatropic rearrangements, such as the Claisen rearrangement, if an appropriate allyl group is present.

Transformations Involving the Cyclopentyloxy Ether Linkage

The ether linkage in this compound is generally stable but can undergo cleavage or rearrangement under specific conditions.

Cleavage and Rearrangement Reactions of Alkyl Ethers

The cleavage of ethers is most commonly achieved under acidic conditions, typically with strong acids like HBr or HI. The reaction mechanism can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the alkyl groups attached to the oxygen.

For this compound, the ether oxygen is bonded to a primary carbon (part of the neopentyl-like group) and a secondary carbon (of the cyclopentyl group).

S(_N)2 Pathway: Attack by a halide ion would likely occur at the less sterically hindered primary carbon, leading to the formation of 3-hydroxy-2,2-dimethylpropanal (B31169) and cyclopentyl halide.

S(_N)1 Pathway: Protonation of the ether oxygen followed by the departure of the better leaving group (cyclopentanol) would form a secondary carbocation. However, the formation of a primary carbocation from the other side is highly unfavorable.

Lewis acids can also mediate ether cleavage, often under milder conditions than protic acids.

Rearrangement reactions of ethers are less common but can occur under certain conditions, often involving the formation of carbocation intermediates which may then undergo hydride or alkyl shifts to form more stable carbocations. However, for this specific molecule, significant rearrangement pathways are not immediately obvious under standard ether cleavage conditions.

Radical Reactions of Cyclopentyloxy Moieties

Ethers can undergo radical reactions, typically initiated by light or a radical initiator. The most common site for radical attack is the carbon atom adjacent to the ether oxygen, as the resulting α-alkoxy radical is stabilized by resonance.

Table 2: Potential Radical Reactions of the Cyclopentyloxy Moiety

Reaction Type Initiator/Reagent Expected Outcome Mechanistic Insight
Free-Radical Halogenation Halogen (e.g., Br₂) with UV light Bromination at the α-carbon of the cyclopentyl ring and/or the methylene group adjacent to the ether oxygen. Proceeds via a radical chain mechanism involving hydrogen abstraction to form a stabilized α-alkoxy radical.
Barton Reaction Photolysis of a derived nitrite (B80452) ester Functionalization at a remote, sterically accessible C-H bond. Involves an intramolecular 1,5-hydrogen atom transfer from a carbon to an oxygen radical.

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic data for transformations involving this compound are not extensively documented. However, analysis of its structure provides insight into the probable energetic landscapes of its reactions. The significant steric hindrance around the carbonyl group, caused by the two methyl groups on the alpha-carbon, is the primary factor governing its reactivity.

Elucidation of Reaction Pathways and Rate-Determining Steps

The transformations of this compound are dictated by the accessibility of its aldehyde functional group. Key reaction pathways for aldehydes include nucleophilic addition, oxidation, reduction, and α-functionalization via enolate or enamine intermediates.

For this compound, the bulky 2,2-dimethylpropyl structure significantly slows the rate of reactions that require direct attack on the carbonyl carbon. Consequently, for many nucleophilic addition reactions, this initial attack is likely the rate-determining step. The activation energy for this step would be considerably higher compared to less hindered aldehydes.

Common reaction pathways include:

Nucleophilic Addition: The addition of nucleophiles (e.g., Grignard reagents, organolithiums) to the carbonyl group. The steric bulk would necessitate more forceful reaction conditions or highly reactive nucleophiles.

Enamine/Iminium Formation: Reaction with primary or secondary amines to form iminium ions or enamines, respectively, is a critical step in many organocatalytic transformations. nobelprize.orglibretexts.org While the initial formation of the carbinolamine intermediate is reversible, the subsequent dehydration to the iminium ion can be rate-limiting. libretexts.org

Oxidation/Reduction: Standard oxidation to the corresponding carboxylic acid or reduction to the primary alcohol is feasible, though reaction rates may be slower than for unhindered aldehydes.

Table 1: Illustrative Comparison of Relative Reaction Rates for Aldehyde Transformations This table presents hypothetical data to illustrate the expected impact of steric hindrance on reaction rates.

Transformation Unhindered Aldehyde (e.g., Propanal) Hindered Aldehyde (e.g., this compound) Likely Rate-Determining Step for Hindered Aldehyde
Grignard Addition Fast Very Slow Nucleophilic attack on carbonyl carbon
Hydride Reduction (NaBH₄) Fast Moderate Nucleophilic attack by hydride
Proline-catalyzed Aldol Moderate Slow C-C bond formation
Oxidation (PCC) Fast Moderate Formation of chromate (B82759) ester

Influence of Solvent and Catalyst on Reaction Outcomes

The choice of solvent and catalyst is critical for controlling the outcome of reactions involving sterically hindered aldehydes.

Solvent Effects: The solvent can influence reaction rates and equilibria. Polar aprotic solvents like THF or DCM are often used for organometallic reactions. In organocatalysis, the solvent can affect the stability of key intermediates like enamines and iminium ions. nih.gov For instance, some reactions are hampered when water is used as a bulk solvent because it can raise the energy barriers for critical steps like C-C bond formation. nih.gov However, in other cases, greener, bio-based solvents have been shown to be effective alternatives to traditional hazardous solvents without compromising performance. rsc.orgmdpi.com

Catalyst Influence: Catalysts are essential to overcome the high activation energies associated with the transformation of hindered aldehydes.

Acid/Base Catalysis: Acid catalysis can activate the carbonyl group by protonation, making it more electrophilic. Base catalysis can deprotonate the nucleophile, increasing its reactivity.

Organocatalysis: Chiral secondary amines can form enamine intermediates, which act as nucleophiles in subsequent reactions. nih.gov The choice of catalyst is crucial; for example, peptide-based catalysts can create specific chiral pockets that distinguish between stereoisomers even at a remote position from the reaction center, enabling kinetic resolution of racemic β-branched aldehydes. acs.orgnih.gov

Transition Metal Catalysis: Metal complexes can activate the aldehyde through different mechanisms, such as oxidative addition into the C-H bond. ccspublishing.org.cn

Catalytic Systems for Modified Reactivity

Advanced catalytic systems are indispensable for achieving selective and efficient transformations of sterically challenging substrates like this compound.

Transition Metal-Catalyzed Processes

Transition metals offer unique pathways for aldehyde functionalization that can bypass the challenges of direct nucleophilic addition. mdpi.com

Decarbonylation: A prominent reaction for aldehydes is the transition metal-catalyzed decarbonylation to form alkanes. wikipedia.org Rhodium complexes, such as Wilkinson's catalyst, are commonly used. wikipedia.orgresearchgate.net The mechanism typically involves:

Oxidative addition of the aldehydic C-H bond to the metal center (e.g., Rh(I)).

Migratory extrusion of carbon monoxide (CO) to form a metal-alkyl complex.

Reductive elimination of the alkane to regenerate the catalyst. nih.gov A computational study on this process indicated that the CO extrusion is often the rate-limiting step. nih.gov

Hydroacylation: This process involves the addition of the aldehyde C-H bond across a C-C multiple bond. It is an atom-economical method for synthesizing ketones. ccspublishing.org.cn

Reductive Coupling: Aldehydes can be coupled with vinyl halides in the presence of a rhodium catalyst and a hydride source like formate. Depending on the phosphine (B1218219) ligand used, the reaction can be directed to form either branched or linear ketones. nih.gov

Table 2: Selected Transition Metal Catalysts for Aldehyde Transformations

Catalyst System Reaction Type Mechanistic Role of Metal Ref.
RhCl(PPh₃)₃ Decarbonylation Oxidative addition into C-H bond wikipedia.org
Pd complexes α-Arylation Formation of a π-allyl–Pd complex from an enolate mdpi.com
Rh/phosphine complexes Reductive Coupling Oxidative addition and insertion nih.gov
Ni complexes Cross-coupling C-C bond activation nih.gov

Organocatalysis in Aldehyde Transformations

Organocatalysis provides a metal-free alternative for activating aldehydes, primarily through two key pathways mediated by chiral secondary amines like proline. youtube.com

Iminium Ion Catalysis: In this mode, the amine catalyst reacts with an α,β-unsaturated aldehyde to form a positively charged iminium ion. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), activating the molecule for attack by a nucleophile at the β-position. nih.govtum.de This strategy is fundamental to reactions like asymmetric Michael additions. mdpi.com

Enamine Catalysis: The reaction of an amine catalyst with a saturated aldehyde generates a nucleophilic enamine intermediate. nobelprize.orgnih.gov This "umpolung" or reversal of polarity allows the α-carbon of the aldehyde to act as a nucleophile, attacking various electrophiles in reactions like aldol additions and α-alkylations. youtube.comresearchgate.net The stereochemistry of these reactions is often controlled by the specific conformation of the enamine intermediate, which is influenced by the structure of the catalyst. nih.gov

For a sterically hindered aldehyde like this compound, the formation of the enamine intermediate may be slower, and catalysts with smaller profiles might be more effective.

Table 3: Common Organocatalytic Activation Modes for Aldehydes

Catalyst Type Activation Mode Key Intermediate Typical Reaction Ref.
Proline Enamine Catalysis Enamine Aldol, Mannich, Michael Addition mdpi.comyoutube.com
Diarylprolinol Silyl Ethers Iminium Ion Catalysis Iminium Ion Michael Addition, Diels-Alder nobelprize.orgmdpi.com
N-Heterocyclic Carbenes (NHCs) Umpolung Breslow Intermediate Stetter Reaction, Benzoin Condensation researchgate.net
Chiral Primary Amines Enamine Catalysis Enamine Michael Addition researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. For 3-(Cyclopentyloxy)-2,2-dimethylpropanal (B6152050), both ¹H and ¹³C NMR would provide definitive evidence for its structure.

Predicted ¹H NMR chemical shifts are based on the distinct electronic environments of the protons. The aldehyde proton is expected to be the most downfield signal, typically appearing in the 9-10 ppm region due to the strong deshielding effect of the carbonyl group. mnstate.eduorgchemboulder.comlibretexts.org Protons on the carbon adjacent to the ether oxygen (the CH₂ group) would resonate around 3.3-3.6 ppm. oregonstate.edu The single proton on the cyclopentyl ring also bonded to the ether oxygen would appear in a similar region, around 3.8-4.1 ppm. The geminal dimethyl protons would yield a sharp singlet around 1.0-1.2 ppm. The remaining methylene (B1212753) protons of the cyclopentyl ring would produce complex multiplets in the upfield region of 1.5-1.9 ppm.

Predicted ¹³C NMR data would show the carbonyl carbon at a characteristic downfield shift of approximately 200-205 ppm. The carbons bonded to the ether oxygen are also significantly deshielded, with the CH₂ and CH carbons expected around 80-85 ppm and 75-80 ppm, respectively. The quaternary carbon of the dimethylpropyl group would appear around 45-50 ppm, while the methyl carbons would be found further upfield, near 20-25 ppm. The remaining cyclopentyl carbons would resonate in the 23-35 ppm range.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aldehyde (-C H=O)-200-205
Aldehyde (-CH =O)9.5-9.8 (singlet)-
Methylene (-O-C H₂-)3.3-3.6 (singlet)80-85
Quaternary (-C (CH₃)₂-)-45-50
Methyl (-C(C H₃)₂-)1.0-1.2 (singlet)20-25
Cyclopentyl (-O-C H-)3.8-4.1 (multiplet)75-80
Cyclopentyl (-CH-C H₂-)1.7-1.9 (multiplet)30-35
Cyclopentyl (-CH₂-C H₂-)1.5-1.7 (multiplet)23-28

Advanced 2D NMR Techniques for Connectivity and Conformational Analysis

To unambiguously assign these signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton couplings. libretexts.org Key correlations would be observed between the protons of the cyclopentyl ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. creative-biostructure.com It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the aldehyde proton to the aldehyde carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. creative-biostructure.com This is crucial for piecing together the molecular backbone. For example, a correlation would be expected between the aldehyde proton and the quaternary carbon, and between the methylene protons next to the ether and the quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. libretexts.org Correlations between the cyclopentyl protons and the dimethylpropyl group protons could help define the spatial arrangement around the ether linkage.

Solid-State NMR for Crystalline Forms

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) could provide valuable information. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the fixed orientation of molecules in the crystal lattice. This can result in broader peaks and chemical shifts that differ from those in solution. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to enhance signal and resolution. ssNMR could distinguish between different polymorphs (crystalline forms) of the compound, as subtle changes in molecular packing would lead to distinct NMR spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Analysis of Functional Group Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques. researchgate.net For this compound, the most diagnostic vibrations would be associated with the aldehyde and ether groups.

Aldehyde Group: A very strong and sharp absorption band for the C=O stretch is expected in the IR spectrum between 1720-1740 cm⁻¹. fiveable.mepressbooks.pub This band is typically weaker in the Raman spectrum. Additionally, two weaker C-H stretching bands characteristic of an aldehyde would appear in the IR spectrum around 2720 cm⁻¹ and 2820 cm⁻¹. orgchemboulder.com

Ether Group: The C-O-C asymmetric stretch of the ether linkage would produce a strong, prominent band in the IR spectrum, likely in the 1050-1150 cm⁻¹ region. fiveable.me This vibration is generally weak in the Raman spectrum.

Alkyl Groups: C-H stretching vibrations from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region in both IR and Raman spectra. C-H bending vibrations would appear in the 1350-1470 cm⁻¹ range.

Interactive Data Table: Predicted Key Vibrational Frequencies
Functional GroupVibration ModePredicted IR Frequency (cm⁻¹)Predicted Raman Intensity
Aldehyde (-CHO)C=O Stretch1720-1740 (Strong, Sharp)Weak
Aldehyde (-CHO)C-H Stretch~2720 & ~2820 (Weak)Medium
Ether (-C-O-C-)C-O-C Asymmetric Stretch1050-1150 (Strong)Weak
Alkyl (-CH₃, -CH₂-)C-H Stretch2850-3000 (Strong)Strong
Alkyl (-CH₃, -CH₂-)C-H Bend1350-1470 (Medium)Medium

Conformational Insights from Vibrational Spectra

While challenging for a flexible molecule, vibrational spectroscopy can offer conformational insights. acs.orgmdpi.com The exact frequencies of certain vibrational modes, particularly in the "fingerprint region" (below 1500 cm⁻¹), are sensitive to the molecule's conformation. By comparing experimental spectra with theoretical spectra calculated for different low-energy conformers (e.g., different orientations of the cyclopentyl ring), it may be possible to deduce the dominant conformation in the sample.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₀H₁₈O₂, giving it a molecular weight of 170.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 170. The fragmentation of the molecular ion is dictated by the stability of the resulting carbocations and neutral radicals. Key fragmentation pathways would include:

Alpha-Cleavage: This is a common fragmentation for both ethers and aldehydes. scribd.comdummies.commiamioh.edu

Cleavage of the bond between the carbonyl carbon and the quaternary carbon would result in a loss of the CHO group (29 Da), leading to a fragment at m/z 141.

Cleavage adjacent to the ether oxygen is also highly probable. Loss of a cyclopentyl radical (69 Da) would generate a cation at m/z 101. Conversely, cleavage of the C-O bond could lead to a cyclopentyl cation at m/z 69.

Cleavage at the Quaternary Carbon: Fragmentation at the highly substituted carbon can lead to the loss of a tert-butyl-like fragment.

McLafferty Rearrangement: This specific rearrangement requires a gamma-hydrogen relative to the carbonyl group. dummies.comchemistrylearner.com In this compound, there are no gamma-hydrogens, so a McLafferty rearrangement is not an expected fragmentation pathway.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation
m/z ValueProposed Fragment IonFragmentation Pathway
170[C₁₀H₁₈O₂]⁺˙Molecular Ion (M⁺˙)
141[M - CHO]⁺Alpha-cleavage at the aldehyde
101[M - C₅H₉]⁺Alpha-cleavage at the ether, loss of cyclopentyl radical
85[C₅H₉O]⁺Cleavage of C-C bond next to ether oxygen
69[C₅H₉]⁺Cyclopentyl cation
57[C₄H₉]⁺tert-Butyl cation from cleavage at quaternary carbon
41[C₃H₅]⁺Allyl cation from cyclopentyl ring fragmentation

X-ray Crystallography for Absolute Structural Determination (if applicable to solid forms)

X-ray crystallography provides the most definitive three-dimensional structural information for a compound in its solid, crystalline form. If this compound can be crystallized, this technique could be used to determine the precise bond lengths, bond angles, and stereochemistry of the molecule. This method would provide an unambiguous confirmation of the connectivity and spatial arrangement of the atoms. However, as many aldehydes are liquids at room temperature, obtaining a suitable crystal for analysis might be challenging.

Computational and Theoretical Studies of 3 Cyclopentyloxy 2,2 Dimethylpropanal

Conformational Analysis and Energy Landscapes

Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating its flexible dihedral angles. For this molecule, key rotations would be around the C-C bond of the propyl chain and the C-O bond of the ether linkage. A computational scan would identify low-energy (stable) conformers and the transition states (rotational barriers) that separate them. The results would reveal the most populated conformation at a given temperature and the energy required to interconvert between different shapes.

Interactive Table 3: Hypothetical Relative Energies of Key Conformers

This table shows the predicted relative stability of different spatial arrangements of the molecule.

Conformer IDDihedral Angle (C-C-C-O)Relative Energy (kcal/mol)Boltzmann Population (298 K)
Conf-1180° (anti)0.0075%
Conf-260° (gauche)1.1015%
Conf-3-60° (gauche)1.1510%

The presence of bulky functional groups significantly influences a molecule's geometry. The cyclopentyloxy group and the gem-dimethyl group on the C2 position introduce substantial steric hindrance. This steric strain forces bond angles to deviate from their ideal values (e.g., 109.5° for sp³ carbons) and can lead to elongation of certain bonds to relieve repulsive interactions. A detailed analysis of the optimized geometry would quantify these distortions. For instance, the C-C-C bond angle in the propanal backbone would likely be wider than in a less substituted aldehyde due to the repulsion from the gem-dimethyl groups.

Interactive Table 4: Predicted Key Geometrical Parameters

This table highlights expected bond lengths and angles, showing the structural impact of the bulky substituents.

ParameterPredicted ValueComparison to Ideal ValueReason for Deviation
C1-C2-C3 Bond Angle114.5°>109.5°Steric repulsion from gem-dimethyl groups.
C2-C3-O Bond Angle112.0°>109.5°Steric hindrance between the propyl chain and the bulky cyclopentyloxy group.
C(carbonyl)-H Bond Length1.10 ÅTypicalLess affected by remote steric groups.
C=O Bond Length1.21 ÅTypicalLargely determined by carbonyl electronic structure.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. For an aldehyde like 3-(Cyclopentyloxy)-2,2-dimethylpropanal (B6152050), a characteristic reaction is the nucleophilic addition to the carbonyl carbon. Modeling this process would involve identifying the structures of the reactants, products, and, most importantly, the high-energy transition state (TS) that connects them.

Characterizing the transition state involves confirming it is a first-order saddle point on the potential energy surface, which is computationally verified by finding exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), a critical factor that governs the reaction rate. A lower activation energy implies a faster reaction. Such a study would provide a molecular-level picture of how the reaction proceeds and how the bulky substituents might sterically hinder the approach of a nucleophile.

Interactive Table 5: Hypothetical Energy Profile for a Nucleophilic Addition Reaction

This table outlines the calculated energies for the key points along a reaction coordinate, such as the addition of a hydride (H⁻) nucleophile.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants (Aldehyde + H⁻)Starting materials, infinitely separated0.0
Transition State (TS)Highest energy point along the reaction path+12.5 (Activation Energy)
Product (Alkoxide)The species formed after the addition-25.0

Computational Elucidation of Reaction Pathways and Activation Energies

Currently, there is a lack of specific computational studies detailing the reaction pathways and associated activation energies for this compound. Theoretical investigations, typically employing Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of chemical reactions. Such studies would provide invaluable insights into the mechanisms of reactions involving the aldehyde functional group or the ether linkage within the molecule, predicting the most likely transformation routes and the energy barriers that must be overcome. For structurally related aldehydes, computational studies have been instrumental in understanding oxidation, reduction, and nucleophilic addition reactions. However, the influence of the bulky 2,2-dimethylpropyl group and the cyclopentyloxy moiety on the reactivity of the propanal unit in this specific compound remains uninvestigated from a computational standpoint.

Prediction of Regioselectivity and Stereoselectivity

In the absence of dedicated computational models for this compound, the prediction of regioselectivity and stereoselectivity in its potential reactions remains speculative. For reactions where multiple products can be formed, computational chemistry can predict the favored isomer by calculating the relative energies of transition states leading to different products. For instance, in reactions such as aldol (B89426) additions or hydroformylation, the steric hindrance imposed by the neopentyl-like framework and the cyclopentyloxy group would be expected to play a significant role in directing the stereochemical outcome. However, without specific computational data, any predictions lack a quantitative foundation.

Molecular Dynamics Simulations for Dynamic Behavior

The dynamic behavior of this compound in various environments has not been explored through molecular dynamics (MD) simulations, according to available research. MD simulations are a powerful computational method for observing the movements and interactions of a molecule over time, providing a deeper understanding of its behavior in a liquid state or in solution.

Understanding Solvent Effects and Intermolecular Interactions

The influence of different solvents on the conformational preferences and reactivity of this compound is an area ripe for computational exploration, though currently unaddressed. The polarity of the solvent would interact with the polar aldehyde group and the ether oxygen, influencing the molecule's average conformation and its interactions with other reactant molecules. MD simulations could quantify these interactions, revealing the nature of the solvent shell around the molecule and predicting how different solvents might favor certain reaction pathways over others.

Conformational Dynamics in Solution

The flexibility of the cyclopentyloxy group and the rotational freedom around the various single bonds in this compound suggest a rich conformational landscape. Molecular dynamics simulations would be the ideal tool to explore these conformational dynamics in solution. By simulating the molecule's movement, researchers could identify the most stable conformations, the energy barriers between them, and how the conformational equilibrium is affected by the solvent. This information is crucial for a complete understanding of the molecule's physical properties and chemical reactivity. However, such specific simulation data for this compound are not currently available.

3 Cyclopentyloxy 2,2 Dimethylpropanal As a Synthetic Building Block

Conceptual Framework of Organic Building Blocks in Modular Synthesis

Modular synthesis is a strategy in organic chemistry that focuses on the assembly of complex molecules from smaller, pre-functionalized units known as building blocks. caltech.eduresearchgate.net This approach is analogous to constructing a complex structure with interlocking bricks, where each block contributes a specific structural feature or functional element to the final assembly. wikipedia.org Chemical building blocks are relatively simple molecules that possess reactive functional groups, allowing them to be joined together to form larger, more elaborate structures. amerigoscientific.com This methodology offers significant advantages, including increased efficiency, adaptability, and the ability to rapidly generate libraries of related compounds (analogs) by simply varying the constituent blocks. caltech.edursc.org

Derivatization and Functionalization Strategies

The synthetic utility of 3-(Cyclopentyloxy)-2,2-dimethylpropanal (B6152050) stems from the distinct reactivity of its two primary functional groups: the aldehyde and the cyclopentyloxy moiety. These groups can be modified selectively to introduce new functionalities and build molecular complexity.

The aldehyde group is one of the most versatile functional groups in organic chemistry due to the electrophilicity of its carbonyl carbon. chemistrytalk.orgresearchgate.net It can undergo a wide array of transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the aldehyde in this compound is notably influenced by the adjacent gem-dimethyl groups, which provide significant steric hindrance. This hindrance can modulate reactivity and selectivity compared to unhindered aldehydes.

Key transformations of the aldehyde group include:

Oxidation : Aldehydes are readily oxidized to carboxylic acids using a variety of reagents, such as chromic acid (generated from sodium dichromate and sulfuric acid) or milder oxidants if other functional groups are sensitive. youtube.combritannica.com This converts the aldehyde into a versatile carboxylic acid functional group.

Reduction : The aldehyde can be selectively reduced to a primary alcohol. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which act as sources of hydride (H⁻). britannica.commsu.edu

Nucleophilic Addition : The carbonyl carbon is susceptible to attack by a wide range of nucleophiles.

Organometallic Reagents : Grignard reagents (R-MgBr) and organolithium reagents (R-Li) add to the aldehyde to form secondary alcohols after an acidic workup. youtube.combritannica.com

Wittig Reaction : Reaction with a phosphorus ylide (a Wittig reagent) converts the carbonyl group into a carbon-carbon double bond (an alkene), offering a powerful method for C-C bond formation. britannica.com

Cyanohydrin Formation : The addition of a cyanide ion (e.g., from NaCN/HCl) yields a cyanohydrin, which contains both a hydroxyl and a nitrile group on the same carbon. youtube.combritannica.com

Acetal Formation : In the presence of an alcohol and an acid catalyst, the aldehyde can be converted into an acetal. msu.edu Acetals are stable under basic and nucleophilic conditions, making them excellent protecting groups for the aldehyde functionality during other synthetic steps. msu.edu

Imine and Enamine Formation : Aldehydes react with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. msu.edu These reactions are fundamental in both synthetic chemistry and biochemistry.

Table 1: Selected Derivatization Reactions of the Aldehyde Group
Reaction TypeReagent(s)Product Functional Group
OxidationCrO₃/H₂SO₄ (Jones reagent)Carboxylic Acid
ReductionNaBH₄ or LiAlH₄Primary Alcohol
Grignard Addition1. R-MgBr; 2. H₃O⁺Secondary Alcohol
Wittig ReactionPh₃P=CHR (Phosphorus Ylide)Alkene
Acetal FormationR'OH (2 equiv.), H⁺ catalystAcetal
Imine FormationR'NH₂ (Primary Amine)Imine

The cyclopentyloxy group is an ether, which is generally a stable and unreactive functional group. msu.edu However, under specific conditions, the ether linkage can be cleaved to unmask a hydroxyl group and a cyclopentyl derivative. This transformation adds another layer of synthetic versatility to the building block.

The primary method for ether cleavage involves treatment with strong acids, typically hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻). In the case of this compound, this would yield 3-hydroxy-2,2-dimethylpropanal (B31169) and a cyclopentyl halide. The choice of reagent can be critical, as Lewis acids can also be employed for ether cleavage under different conditions. The stability of cyclopentyl methyl ether (CPME), a related solvent, under various acidic and basic conditions highlights the general robustness of this type of ether linkage. researchgate.netresearchgate.net

Table 2: Reagents for Ether Cleavage
Reagent ClassSpecific Reagent(s)Typical Products
Strong Brønsted AcidsHBr (Hydrobromic Acid)Alcohol and Alkyl Bromide
Strong Brønsted AcidsHI (Hydroiodic Acid)Alcohol and Alkyl Iodide
Lewis AcidsBBr₃ (Boron Tribromide)Alcohol and Alkyl Bromide (after workup)

Incorporation into Complex Molecular Architectures

The true value of a building block is realized when it is incorporated into larger, more complex molecules. This compound is well-suited for use in advanced synthetic strategies like cascade and multicomponent reactions, which enable the rapid construction of intricate molecular frameworks.

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. wikipedia.org20.210.105 These reactions are highly efficient, minimizing waste and operational steps, and can lead to a dramatic increase in molecular complexity from simple starting materials. 20.210.105researchgate.net An aldehyde is a frequent participant in such sequences, often acting as the electrophile to initiate a cascade.

For instance, this compound could serve as the electrophilic partner in a cascade sequence initiated by a Michael addition, followed by an intramolecular aldol (B89426) condensation. wikipedia.org In such a hypothetical sequence, a nucleophile would first add to an α,β-unsaturated system, creating a new enolate which could then attack the aldehyde of the building block, forming a new ring and two new stereocenters in a single, highly controlled step. The steric bulk around the aldehyde could influence the stereochemical outcome of such cyclizations. The condensation of aldehydes with amines to trigger cyclizations is another common motif in cascade synthesis. acs.org

Multicomponent reactions (MCRs) are convergent reactions in which three or more starting materials react in a single vessel to form a product that contains portions of all the initial reactants. nih.gov MCRs are prized for their high atom economy and their ability to quickly generate molecular diversity. The aldehyde is a key component in many of the most famous and useful MCRs.

This compound can function as the aldehyde component in several classical MCRs:

Ugi Reaction : This four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is exceptionally versatile and has been widely used in the synthesis of peptide-like structures and for generating libraries of compounds for drug discovery. organic-chemistry.orgacs.org

Passerini Reaction : This is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide, which yields an α-acyloxy amide. organic-chemistry.orgwikipedia.orgchemistnotes.com It is one of the first isocyanide-based MCRs discovered and remains a powerful tool in organic synthesis. wikipedia.orgslideshare.netdevamatha.ac.in

Biginelli Reaction : This acid-catalyzed, three-component reaction condenses an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to form dihydropyrimidinones. wikipedia.orgsigmaaldrich.comorganic-chemistry.org These products are of significant interest in medicinal chemistry due to their diverse biological activities. sigmaaldrich.comwisdomlib.orgjk-sci.com

In each of these reactions, this compound would introduce the 2,2-dimethyl-3-(cyclopentyloxy)propyl fragment into the final, more complex molecular scaffold. The ability to vary the other components in these reactions provides a modular platform for creating a vast array of structurally diverse molecules. acs.orgacs.orgtandfonline.comtandfonline.com

Table 3: Prominent Multicomponent Reactions (MCRs) Involving an Aldehyde
Reaction NameNumber of ComponentsOther Core ComponentsResulting Core Structure
Ugi ReactionFourAmine, Carboxylic Acid, Isocyanideα-Acylamino Amide
Passerini ReactionThreeCarboxylic Acid, Isocyanideα-Acyloxy Amide
Biginelli ReactionThreeβ-Ketoester, Urea/ThioureaDihydropyrimidinone

Design and Synthesis of Analogs for Structure-Reactivity Relationship Studies

The design of analogs of this compound for SAR studies typically revolves around modifications of three key structural motifs: the cyclopentyl ether, the neopentyl core, and the aldehyde functional group itself. By altering these components, chemists can probe the electronic and steric effects that govern the reactivity of the parent molecule.

Synthesis of the Parent Compound and Analogs:

A common synthetic route to 3-alkoxy-2,2-dimethylpropanals involves the Williamson ether synthesis followed by oxidation. For the parent compound, this compound, the synthesis would commence with the reaction of sodium cyclopentanolate with 3-bromo-2,2-dimethylpropan-1-ol to form the corresponding ether. Subsequent oxidation of the primary alcohol, for instance, using a Swern oxidation, would yield the target aldehyde.

Analog synthesis follows similar principles. For example, analogs with varying cycloalkyl ethers can be prepared by substituting cyclopentanol (B49286) with other cycloalkanols like cyclobutanol (B46151) or cyclohexanol. To investigate the impact of the ether linkage, an analog featuring a non-cyclic ether, such as an isopropoxy group, could be synthesized from isopropanol. Modifications to the neopentyl core are more synthetically challenging but could involve introducing substituents on the dimethylated carbon.

Probing Reactivity through Key Reactions:

To establish a structure-reactivity relationship, the synthesized analogs are subjected to a series of well-understood chemical transformations. The outcomes of these reactions, such as reaction rates and product yields, provide quantitative data for comparison. Key reactions for probing the reactivity of these sterically hindered aldehydes include nucleophilic additions, such as the Grignard and Wittig reactions.

Grignard Reaction: The addition of a Grignard reagent, like ethylmagnesium bromide, to the aldehyde carbonyl provides a measure of its susceptibility to nucleophilic attack. The steric hindrance around the carbonyl group in this compound and its analogs is expected to significantly influence the rate and yield of this reaction.

Wittig Reaction: The Wittig reaction, which converts aldehydes and ketones into alkenes, is also sensitive to steric hindrance. The reaction of the aldehyde analogs with a phosphorus ylide, such as methylenetriphenylphosphorane, can provide valuable data on how structural modifications impact the formation of the corresponding alkene.

Detailed Research Findings:

While specific research focused solely on this compound is limited in publicly available literature, general principles of organic chemistry allow for a predictive analysis of its reactivity and that of its analogs. The neopentyl-like structure, characterized by a quaternary carbon adjacent to the functional group, is known to significantly hinder backside attack in SN2 reactions and also to slow down additions to the carbonyl group.

For instance, in a comparative study of the reactivity of 3-alkoxy-2,2-dimethylpropanals, one would anticipate that increasing the steric bulk of the alkoxy group would decrease the rate of nucleophilic addition. This is due to the increased crowding in the transition state. Conversely, altering the electronic nature of the alkoxy group would likely have a less pronounced effect on the reactivity of the aldehyde carbonyl, as the ether oxygen is relatively distant from the reaction center.

The following interactive data table illustrates a hypothetical structure-reactivity relationship study for a series of 3-alkoxy-2,2-dimethylpropanal analogs in a Grignard reaction with ethylmagnesium bromide. The percentage yields are representative of expected trends based on steric hindrance.

Analog NameR Group in 3-(R-oxy)-2,2-dimethylpropanalPredicted Yield (%) in Grignard Reaction
3-Methoxy-2,2-dimethylpropanalMethyl75
3-Ethoxy-2,2-dimethylpropanalEthyl70
3-Isopropoxy-2,2-dimethylpropanalIsopropyl60
This compoundCyclopentyl55
3-(tert-Butoxy)-2,2-dimethylpropanaltert-Butyl40

This predictive data highlights that as the steric bulk of the R group increases from methyl to tert-butyl, the accessibility of the carbonyl carbon to the incoming nucleophile is reduced, leading to a lower expected yield of the corresponding secondary alcohol.

Environmental Chemical Aspects and Degradation Pathways

Atmospheric Reactivity and Degradation Mechanisms

Once released into the atmosphere, 3-(Cyclopentyloxy)-2,2-dimethylpropanal (B6152050) is subject to several degradation pathways, primarily initiated by reactions with photochemically generated oxidants.

The primary degradation pathway for most aldehydes and ethers in the troposphere is through reaction with hydroxyl (OH) radicals. acs.orgacs.org For this compound, this reaction can proceed via two main mechanisms: hydrogen abstraction from the aldehydic group and hydrogen abstraction from the carbon atoms in the cyclopentyloxy and dimethylpropanal moieties.

The abstraction of the aldehydic hydrogen is typically the most favorable pathway for aldehydes, leading to the formation of an acyl radical. scielo.org.mx This acyl radical will then rapidly react with molecular oxygen to form an acyl peroxy radical.

Alternatively, OH radicals can abstract hydrogen atoms from the C-H bonds of the cyclopentyl ring or the neo-pentyl group. The reactivity of different C-H bonds towards OH radicals generally follows the order: tertiary > secondary > primary. Therefore, hydrogen abstraction from the tertiary carbon atom of the cyclopentyl group is also a likely reaction pathway.

Table 1: Estimated Rate Constants for the Reaction of OH Radicals with this compound and its Structural Analogs at 298 K

Compound/Structural MoietyEstimated kOH (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τ)¹
Aliphatic Aldehydes (general)1.0 - 3.0 x 10⁻¹¹~9 - 27 hours
Aliphatic Ethers (general)0.5 - 5.0 x 10⁻¹¹~5 - 55 hours
Cyclopentane5.1 x 10⁻¹²~54 hours
2,2-dimethylpropanal1.4 x 10⁻¹¹~20 hours
This compound ~2.0 - 4.0 x 10⁻¹¹ ~7 - 14 hours

¹Calculated assuming a global average OH radical concentration of 1 x 10⁶ molecules cm⁻³.

Ozonolysis is a significant degradation pathway for compounds containing carbon-carbon double bonds. wikipedia.orgbyjus.com Since this compound is a saturated aldehyde, direct ozonolysis is not expected to be a significant atmospheric removal process.

Reactions with nitrate (B79036) radicals (NO₃) can be an important nighttime degradation pathway for some organic compounds, particularly in NOx-rich environments. copernicus.org For aldehydes, the reaction with NO₃ radicals typically proceeds via abstraction of the aldehydic hydrogen. The rate constants for the reaction of NO₃ with saturated aliphatic aldehydes are generally slower than those for OH radicals. copernicus.org Therefore, while it may contribute to the nighttime degradation of this compound, it is likely to be a less significant loss process compared to the daytime reaction with OH radicals.

Photochemical Transformations and Stability under Irradiation

Aliphatic aldehydes can undergo photolysis upon absorption of ultraviolet (UV) radiation in the actinic region (λ > 290 nm). beilstein-journals.orgnih.gov The primary photochemical processes for aldehydes include cleavage of the C-C bond alpha to the carbonyl group (Norrish Type I) and intramolecular hydrogen abstraction (Norrish Type II), if a gamma-hydrogen is available.

Degradation in Aqueous and Soil Environments

The fate of this compound in aqueous and soil environments will be governed by processes such as hydrolysis and biodegradation.

Hydrolysis: The ether linkage in this compound is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Aldehydes can undergo hydration in aqueous solutions to form geminal diols, but this is a reversible process and does not represent a permanent degradation pathway. Therefore, hydrolysis is not expected to be a significant degradation mechanism for this compound. nih.gov

Biodegradation: The biodegradation of this compound is expected to be a key removal process in soil and water. Microorganisms can utilize a variety of enzymatic pathways to break down organic molecules. epa.gov

For the aldehyde functional group, microbial oxidation to the corresponding carboxylic acid (3-(cyclopentyloxy)-2,2-dimethylpropanoic acid) is a likely initial step. This can be followed by further degradation of the carbon skeleton.

The ether linkage can be cleaved by etherase enzymes, which are known to be produced by various microorganisms. nih.gov Cleavage of the ether bond would yield cyclopentanol (B49286) and 3-hydroxy-2,2-dimethylpropanal (B31169). These smaller, more polar molecules are generally more amenable to further microbial degradation.

The presence of the neo-pentyl group (a quaternary carbon center) may hinder biodegradation to some extent, as these structures can be more resistant to microbial attack compared to linear alkyl chains. epa.gov However, the presence of the reactive aldehyde and ether functional groups provides sites for initial enzymatic attack.

Modeling the Environmental Fate and Persistence of Related Structures

Modeling studies on structurally similar fragrance aldehydes and ethers suggest that their persistence in the environment is largely controlled by their rates of atmospheric oxidation and biodegradation. epa.gov Compounds with high volatility and rapid atmospheric degradation rates are less likely to persist in soil and water. Conversely, compounds with lower volatility and greater resistance to biodegradation may have longer environmental residence times. Given the expected reactivity of the aldehyde and ether groups in this compound, it is likely to be classified as a compound with low to moderate persistence in the environment.

Table 2: Summary of Predicted Environmental Degradation Pathways

Environmental CompartmentPrimary Degradation MechanismSecondary Degradation Mechanism(s)
Atmosphere Reaction with OH radicalsPhotolysis, Reaction with NO₃ radicals (nighttime)
Water Biodegradation-
Soil Biodegradation-

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The synthesis of aldehydes is a fundamental aspect of organic chemistry, and the development of novel, sustainable routes is a continuous pursuit. tandfonline.com Future research will likely focus on moving away from traditional methods that may involve harsh conditions or generate significant waste. For a target like 3-(Cyclopentyloxy)-2,2-dimethylpropanal (B6152050), this could involve exploring catalytic C-H activation/functionalization of more readily available precursors. nih.gov Such approaches offer atom economy and can reduce the number of synthetic steps. nih.gov

Green chemistry principles are expected to be central to these new routes, emphasizing the use of renewable starting materials, environmentally benign solvents, and energy-efficient processes. asianpubs.org For instance, the development of biocatalytic methods, employing enzymes to carry out specific transformations with high selectivity, presents an exciting avenue. Additionally, photoredox catalysis and electrochemistry are emerging as powerful tools for forging new bonds under mild conditions, which could be applied to the synthesis of complex aldehydes. researchgate.net

Synthetic StrategyDescriptionPotential Advantages
Catalytic C-H FunctionalizationDirect conversion of C-H bonds to C-C or C-O bonds.Increased atom economy, reduced synthetic steps.
BiocatalysisUse of enzymes to catalyze specific reactions.High selectivity, mild reaction conditions, environmentally friendly.
Photoredox CatalysisUse of light to drive chemical reactions via single-electron transfer.Mild conditions, access to novel reactivity.
Electro-synthesisUse of electricity to drive chemical transformations.Avoids stoichiometric reagents, potential for automation.

Application of Machine Learning and AI in Predicting Reactivity and Synthesis

Furthermore, AI can accelerate the discovery of new catalysts and reagents by screening virtual libraries of compounds and predicting their performance. researchgate.net This in silico approach can significantly reduce the time and resources required for experimental catalyst development. As these predictive models become more sophisticated, they will likely be integrated with automated synthesis platforms, creating "self-driving laboratories" that can design, execute, and optimize chemical reactions with minimal human intervention. mdpi.comsynthiaonline.com

Integration of Advanced Analytical Techniques for Real-Time Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Future research will increasingly rely on the integration of advanced analytical techniques for the real-time, in-situ monitoring of chemical reactions. wikipedia.orgmt.com Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and mass spectrometry can provide continuous data on the concentrations of reactants, intermediates, and products as a reaction progresses. spectroscopyonline.comacs.orgacs.org

This real-time feedback allows for precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. mt.com For the synthesis of this compound, in-situ monitoring could be used to identify transient intermediates, understand the role of catalysts, and determine the optimal endpoint of the reaction. spectroscopyonline.com This data-rich approach to chemical synthesis will be instrumental in developing robust and scalable manufacturing processes. mt.com

Analytical TechniqueInformation ProvidedApplication in Synthesis
In-situ FTIR/RamanVibrational modes of molecules, functional group changes.Monitoring reactant consumption and product formation.
Process Mass SpectrometryMolecular weight of species in the reaction mixture.Identifying intermediates and byproducts.
In-situ NMRDetailed structural information of molecules in solution.Elucidating reaction mechanisms.
Direct Analysis in Real Time (DART-MS)Rapid analysis of heterogeneous reaction mixtures.Quantitative monitoring of reaction progress without sample preparation. nih.govrsc.org

Exploration of Solid-State Chemical Transformations

Solid-state chemistry, particularly mechanochemistry, offers a sustainable and often more efficient alternative to traditional solution-phase synthesis. researchgate.netacs.org Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. nih.govnih.gov This approach can lead to different reaction pathways and selectivities compared to solution-based methods and can enable reactions that are difficult to achieve in solution. researchgate.netcardiff.ac.uk

The application of mechanochemistry to the synthesis of aldehydes like this compound could offer several advantages, including reduced waste, faster reaction times, and the potential for solvent-free synthesis. researchgate.net Future research in this area will focus on understanding the fundamental principles of mechanochemical reactivity, developing new milling technologies, and scaling up these processes for industrial applications. acs.orgnih.gov

Design of Related Chemical Scaffolds with Tunable Reactivity

The core structure of this compound serves as a scaffold that can be systematically modified to create a library of related compounds with tunable properties and reactivity. mdpi.com By altering the substituents on the cyclopentyl ring or replacing it with other cyclic or acyclic moieties, it is possible to fine-tune the steric and electronic properties of the molecule. This allows for the systematic investigation of structure-activity relationships, where the biological or material properties of the compounds are correlated with their chemical structure. drugdesign.org

Future research will focus on the rational design of these new scaffolds to achieve specific functionalities. mdpi.comrsc.org For example, modifications could be introduced to enhance the molecule's interaction with a biological target or to control its self-assembly into larger, functional architectures. The development of photoswitchable or stimuli-responsive scaffolds is another exciting direction, where the reactivity or properties of the molecule can be controlled by an external trigger like light. acs.org This approach opens up possibilities for creating "smart" materials and dynamic chemical systems.

Q & A

Q. What are the standard synthetic routes for preparing 3-(Cyclopentyloxy)-2,2-dimethylpropanal?

The synthesis typically involves a multi-step approach, leveraging methodologies from analogous 2,2-dimethylpropanal derivatives. A common strategy includes:

  • Step 1: Coupling cyclopentanol with a brominated or chlorinated 2,2-dimethylpropanal precursor under basic conditions (e.g., K2_2CO3_3/DMF, 60–80°C) to form the cyclopentyloxy ether linkage.
  • Step 2: Purification via column chromatography and structural validation using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .
  • Note: Adjust stoichiometry and reaction time based on steric hindrance from the cyclopentyl group, which may slow kinetics compared to smaller substituents (e.g., benzyloxy derivatives) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Key analytical methods include:

  • NMR Spectroscopy: 1^1H NMR to verify the absence of unreacted cyclopentanol (δ 1.4–1.8 ppm for cyclopentyl protons) and the presence of the aldehyde proton (δ 9.5–10.0 ppm).
  • Mass Spectrometry: HRMS to confirm the molecular ion peak (expected m/z for C11_{11}H18_{18}O2_2: 182.1307).
  • Chromatography: GC-MS or HPLC to assess purity (>95%) and detect byproducts from incomplete coupling or oxidation .

Q. What are the recommended storage conditions for this compound?

Store under inert atmosphere (N2_2 or Ar) at –20°C to prevent aldehyde oxidation. Use amber vials to avoid photodegradation. Stability tests on similar aldehydes suggest a shelf life of 6–12 months under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Solvent Selection: Replace DMF with less polar solvents (e.g., THF) to reduce side reactions while maintaining solubility of the cyclopentanol precursor.
  • Catalysis: Screen Pd or Cu catalysts to enhance coupling efficiency, as demonstrated for brominated phenoxy-propanal derivatives .
  • Continuous Flow Reactors: Adopt flow chemistry to improve heat/mass transfer and reduce reaction time, as shown for diethylamino-propanal analogs .

Q. How do researchers resolve contradictions in reported reactivity data for this compound derivatives?

  • Mechanistic Studies: Use DFT calculations to model electronic effects of the cyclopentyloxy group on aldehyde reactivity. Compare with experimental kinetic data (e.g., nucleophilic addition rates).
  • Cross-Validation: Replicate conflicting studies under controlled conditions (e.g., moisture-free environment) to isolate variables like trace water or oxygen .

Q. What strategies are effective for studying the biological activity of this compound?

  • Target Identification: Use molecular docking to predict interactions with enzymes/receptors (e.g., aldehyde dehydrogenases or GPCRs) based on structural analogs like chloropyridinyl-propanals .
  • In Vitro Assays: Screen for antimicrobial activity via broth microdilution (MIC values) or assess cytotoxicity in cancer cell lines (e.g., MTT assay). Include controls with 2,2-dimethylpropanal to isolate the cyclopentyloxy moiety’s contribution .

Q. How can degradation pathways of this compound be characterized under varying conditions?

  • Stress Testing: Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions. Monitor degradation via LC-MS to identify products (e.g., cyclopentanol or oxidized carboxylic acid derivatives).
  • Kinetic Analysis: Use Arrhenius plots to predict shelf life and guide formulation strategies .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • Software: Employ Gaussian (DFT) for optimizing geometry and calculating dipole moments, or COSMO-RS for solubility/logP predictions.
  • Data Sources: Cross-reference with PubChem (CID: DTXSID40618926 for structural analogs) to validate computational results .

Methodological Notes

  • Safety: While specific hazard data for this compound is limited, treat it as a Category 2B irritant (analogous to hydroxy-propanals) and use PPE in all handling steps .
  • Scalability: Transitioning from batch to flow synthesis (as in ) may address scalability challenges posed by the cyclopentyl group’s steric bulk.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.